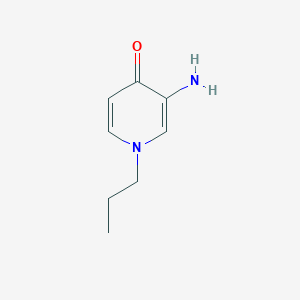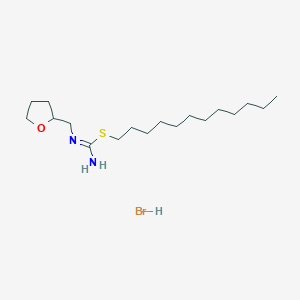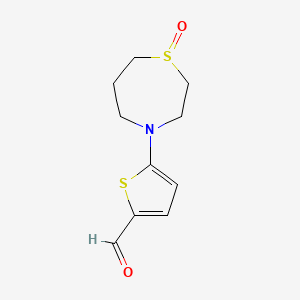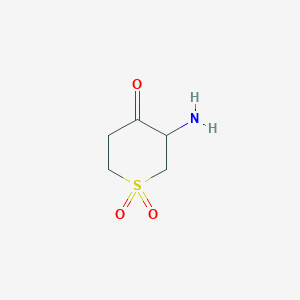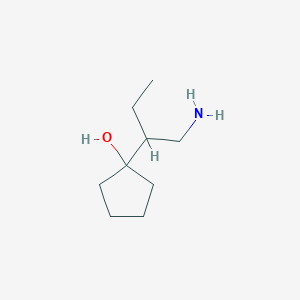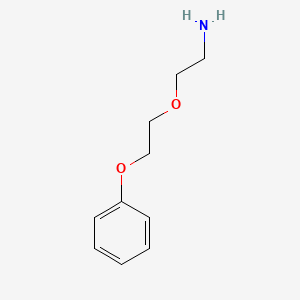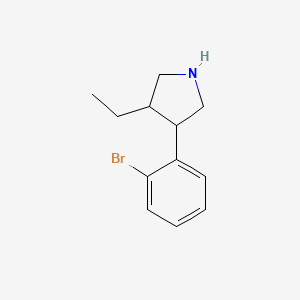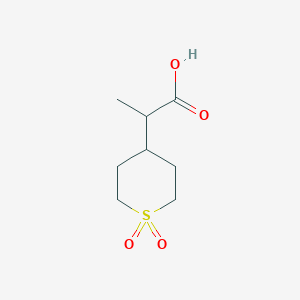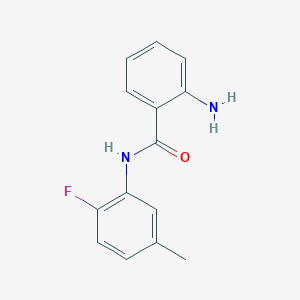
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 2-position and a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst under controlled conditions . The reaction is carried out in the presence of hydrogen gas, and the catalyst often used is palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: The compound can be reduced to form 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Halogenated derivatives such as 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-chloride or 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-bromide.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: This compound is the oxidized form of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and methyl groups, making it less reactive.
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
GJIUZNMFBCIJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=CC=CC=C2C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
